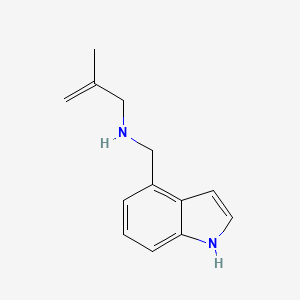
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine, also known as 2-MNA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of propargylamine and has a unique structure that makes it a promising candidate for various research purposes.
Scientific Research Applications
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has a wide range of potential applications in scientific research. One of the most significant areas of interest is its potential as a neuroprotective agent. Studies have shown that 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation in various tissues.
Mechanism of Action
The mechanism of action of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine may increase the levels of these neurotransmitters in the brain, which could explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine has been shown to have antioxidant properties. It may also have an impact on glucose metabolism, as studies have suggested that it can increase glucose uptake in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in lab experiments is its relatively low toxicity. Studies have shown that it is well-tolerated by animals and humans, making it a safe compound to work with. Additionally, the synthesis method for 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is relatively straightforward and cost-effective. However, one limitation of using 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in certain experiments.
Future Directions
There are several potential future directions for research on 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine in treating these conditions, as well as the optimal dosage and administration method. Additionally, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine may have potential as an anti-cancer agent, as studies have suggested that it can induce apoptosis in cancer cells. Further research is needed to explore this potential application. Finally, the mechanism of action of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is not fully understood, and further studies are needed to elucidate its effects on neurotransmitter activity and glucose metabolism.
Conclusion:
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine is a promising compound with a wide range of potential applications in scientific research. Its unique structure and low toxicity make it a safe and cost-effective option for various experiments. While further research is needed to fully understand its mechanism of action and potential applications, 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine shows great promise as a neuroprotective, anti-inflammatory, and anti-cancer agent.
Synthesis Methods
The synthesis of 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine involves the reaction of propargylamine with 2-naphthaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective process for obtaining 2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine.
properties
IUPAC Name |
2-methyl-N-(naphthalen-2-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(2)10-16-11-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,16H,1,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQFIDVXBAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)
![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)

![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)


![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)
![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)